tert-butyl 9-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate tert-butyl 9-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 1360438-06-7
VCID: VC2561389
InChI: InChI=1S/C14H19BrN2O2/c1-14(2,3)19-13(18)17-8-7-16-12-10(9-17)5-4-6-11(12)15/h4-6,16H,7-9H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCNC2=C(C1)C=CC=C2Br
Molecular Formula: C14H19BrN2O2
Molecular Weight: 327.22 g/mol

tert-butyl 9-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate

CAS No.: 1360438-06-7

Cat. No.: VC2561389

Molecular Formula: C14H19BrN2O2

Molecular Weight: 327.22 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl 9-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate - 1360438-06-7

Specification

CAS No. 1360438-06-7
Molecular Formula C14H19BrN2O2
Molecular Weight 327.22 g/mol
IUPAC Name tert-butyl 9-bromo-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylate
Standard InChI InChI=1S/C14H19BrN2O2/c1-14(2,3)19-13(18)17-8-7-16-12-10(9-17)5-4-6-11(12)15/h4-6,16H,7-9H2,1-3H3
Standard InChI Key FOGWMTVSQYZVEP-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCNC2=C(C1)C=CC=C2Br
Canonical SMILES CC(C)(C)OC(=O)N1CCNC2=C(C1)C=CC=C2Br

Introduction

Chemical Identity and Structure

tert-Butyl 9-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate is identified by the CAS Registry Number 1360438-06-7 . The compound features a 1,4-benzodiazepine scaffold with a bromine atom at the 9-position and a tert-butyl carboxylate group at the 4-position. This compound belongs to the broader class of benzodiazepines, which are known for their seven-membered 1,4-diazepine ring fused with a benzene ring. The specific structural features of this compound include a tetrahydro configuration of the diazepine ring, indicating partial saturation of the heterocyclic structure.

The molecular formula of the compound is C14H19BrN2O2 . The presence of the tert-butyl carboxylate group is particularly significant as it serves as a protecting group that can be selectively removed under acidic conditions, potentially allowing for further derivatization at the 4-position. The bromine atom at the 9-position provides an active site for potential cross-coupling reactions and other transformations, making this compound a versatile building block for medicinal chemistry and organic synthesis applications.

Physical and Chemical Properties

Based on its structure, tert-butyl 9-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate would be expected to exist as a solid at room temperature. The compound requires refrigeration for proper storage, suggesting moderate stability under controlled conditions . The presence of the bromine substituent likely influences its solubility profile, potentially enhancing solubility in organic solvents while decreasing water solubility compared to non-halogenated analogs.

The tert-butyl ester group in this compound is significant because it provides a protected carboxylic acid functionality that can later be deprotected under mild acidic conditions. This characteristic makes the compound particularly valuable in multistep synthetic pathways where protection-deprotection strategies are essential.

Package SizeStorage ConditionManufacturer
100 mgRefrigeratedEnamine Ltd.
250 mgRefrigeratedEnamine Ltd.
500 mgRefrigeratedEnamine Ltd.
1 gRefrigeratedEnamine Ltd.
2.5 gRefrigeratedEnamine Ltd.
5 gRefrigeratedEnamine Ltd.
10 gRefrigeratedEnamine Ltd.

Proper storage is essential for maintaining the compound's integrity. The requirement for refrigeration indicates sensitivity to heat, which could potentially lead to degradation or decomposition at elevated temperatures . This storage requirement is consistent with many complex organic compounds containing reactive functional groups.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator